2-Chloro-5-(piperidin-1-ylmethyl)phenol
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Overview
Description
2-Chloro-5-(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It is characterized by the presence of a chloro group, a piperidinylmethyl group, and a phenol group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)phenol typically involves the reaction of 2-chlorophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrocarbons or dechlorinated derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(piperidin-1-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance its binding affinity. The chloro group can participate in electrophilic interactions, making the compound a versatile ligand for various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(piperidin-1-ylmethyl)phenol
- 2-Chloro-3-(piperidin-1-ylmethyl)phenol
- 2-Chloro-6-(piperidin-1-ylmethyl)phenol
Uniqueness
2-Chloro-5-(piperidin-1-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro and piperidinylmethyl groups influences its reactivity and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-4-10(8-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZJTLYLVGGZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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